1-(4-bromophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione
Description
1-(4-Bromophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione is an organic compound that features a pyrazine ring substituted with a bromophenyl group and a pyridinylmethyl group
Properties
IUPAC Name |
1-(4-bromophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-13-1-3-14(4-2-13)20-10-9-19(15(21)16(20)22)11-12-5-7-18-8-6-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPUAJOBYUPFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diketones and diamines under acidic or basic conditions.
Pyridinylmethyl Substitution: The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that maximize yield and minimize environmental impact.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism by which 1-(4-bromophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione: Contains a methyl group instead of bromine.
Uniqueness:
Bromine Substitution: The presence of the bromine atom can significantly influence the compound’s reactivity and biological activity compared to its analogs.
Electronic Properties:
This detailed overview provides a comprehensive understanding of 1-(4-bromophenyl)-4-(pyridin-4-ylmethyl)pyrazine-2,3(1H,4H)-dione, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
